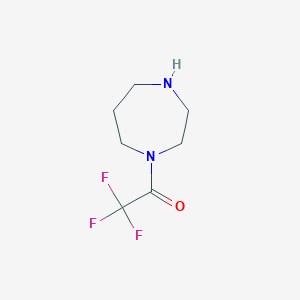

3-amino-4-ethoxy-N,N-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

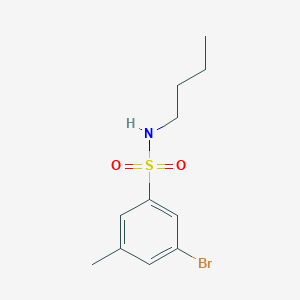

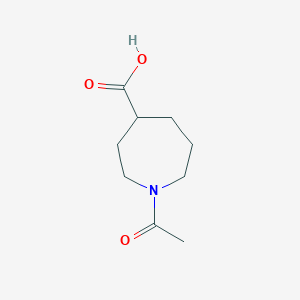

3-amino-4-ethoxy-N,N-dimethylbenzamide is a chemical compound with the molecular formula C11H16N2O2 . It is an important raw material and intermediate used in pharmaceuticals, agro-based, and dye stuff fields .

Molecular Structure Analysis

The molecule contains a total of 31 bonds. There are 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amide (aromatic), 1 primary amine (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-amino-4-ethoxy-N,N-dimethylbenzamide are not detailed in the available resources .Aplicaciones Científicas De Investigación

Potential Antiarrhythmic Applications

3-amino-4-ethoxy-N,N-dimethylbenzamide and its analogs have been studied for potential antiarrhythmic effects. Compounds similar in structure, such as 4-amino-N-(2-morpholinoethyl)-2,6-dimethylbenzamide, have demonstrated the ability to prolong the effective refractory period of the isolated rabbit atria. This suggests potential applications in prophylactic activity against ouabain-induced arrhythmias and in antagonizing aconitine-evoked arrhythmias. Some of these compounds also exhibit local anesthetic activity in rabbits (Yung, Lo, & Vohra, 1972).

Synthesis and Optimization

The synthesis process of related compounds, like 2-Amino-5-chloro-N,3-dimethylbenzamide, has been optimized. This involves a series of chlorination, oxidation, and ammonolysis, achieving high purity and yield. This research aids in the efficient production of such compounds for various applications (Zhang Zho, 2014).

Cancer Therapy and Drug Resistance

Compounds structurally similar to 3-amino-4-ethoxy-N,N-dimethylbenzamide, such as ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, have been shown to mitigate drug resistance and synergize with various cancer therapies in leukemia cells. These findings are crucial for developing treatments for cancers with multiple drug resistance (Das et al., 2009).

Molecular Structure and Intermolecular Interactions

Studies on the molecular structure of compounds like N-3-hydroxyphenyl-4-methoxybenzamide, which share functional groups with 3-amino-4-ethoxy-N,N-dimethylbenzamide, reveal insights into intermolecular interactions and molecular geometry. These studies are crucial for understanding the chemical behavior and potential applications of such compounds (Karabulut et al., 2014).

Antioxidant Activity

Research on amino-substituted benzamide derivatives, which include compounds like 3-amino-4-ethoxy-N,N-dimethylbenzamide, has revealed their potential as antioxidants. Their capacity to act as antioxidants is crucial for understanding their role in scavenging free radicals and potential therapeutic applications (Jovanović et al., 2020).

Anti-Epileptic Effects

New heterocyclic compounds, including derivatives of 3-amino-4-ethoxy-N,N-dimethylbenzamide, have been synthesized and shown to possess anti-epileptic properties. These findings are significant for developing new treatments for epilepsy (Swathi & Sarangapani, 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-amino-4-ethoxy-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-4-15-10-6-5-8(7-9(10)12)11(14)13(2)3/h5-7H,4,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUNHAQIWULEDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.